Plk1-IN-8 In Vivo Tumor Growth Inhibition in Prostate Cancer Model vs. Kinase IC50-Focused Inhibitors
Plk1-IN-8 demonstrates in vivo antitumor activity in a subcutaneous prostate cancer xenograft model in nude mice, effectively inhibiting tumor growth [1]. In contrast, inhibitors like BI 2536 and volasertib, while showing sub-nanomolar IC50 values for PLK1 kinase activity (0.83 nM and 0.87 nM, respectively), are primarily validated in different tumor models [2]. The specific in vivo efficacy of Plk1-IN-8 in the prostate cancer context provides a critical differentiation point for research programs focused on this indication.
| Evidence Dimension | In vivo tumor growth inhibition (prostate cancer xenograft) |
|---|---|
| Target Compound Data | Effective inhibition of tumor growth in subcutaneous prostate cancer model in nude mice [1]. |
| Comparator Or Baseline | BI 2536: Validated in chronic myeloid leukemia and other models [2]. Volasertib: Validated in various cancer models but not specifically reported for prostate cancer xenografts in the cited reference . |
| Quantified Difference | Plk1-IN-8 is the only compound with documented in vivo efficacy in a prostate cancer xenograft model among this comparator set. |
| Conditions | Subcutaneous tumor model in nude mice (prostate cancer cells). |
Why This Matters
For researchers focused on prostate cancer, Plk1-IN-8 offers direct, model-relevant in vivo validation, reducing the uncertainty associated with extrapolating from other tumor types.
- [1] Zhang S, et al. A novel L-shaped ortho-quinone analog as PLK1 inhibitor blocks prostate cancer cells in G2 phase. Biochem Pharmacol. 2024; 219: 115898. View Source
- [2] BI 2536 Chemical Probe Data. Chemical Probes Portal. PLK1/2/3 IC50: 0.83/3.5/9.0 nM. View Source
